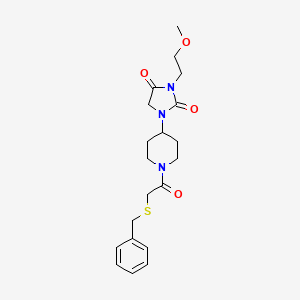

![molecular formula C14H21N3O2S B3016828 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920367-52-8](/img/structure/B3016828.png)

1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a derivative within the class of thiopyrano[4,3-d]pyrimidine, which is not directly mentioned in the provided papers but is structurally related to the compounds discussed. These derivatives are of significant interest due to their biological activities, particularly as potential anticancer agents. The papers provided focus on the synthesis, biological evaluation, and molecular properties of similar compounds, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including condensation reactions, chlorination, and nucleophilic substitution. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives was achieved through a green synthetic method with a total yield of 43% . Similarly, the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives was conducted using chloroacetyl chloride in the presence of sodium acetate, yielding the target compounds in 78–80% yields . These methods suggest that the synthesis of the compound of interest would likely involve similar techniques, with careful optimization required to achieve high yields and purity.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry . Quantum chemical calculations, including DFT/B3LYP methods with a 6–311++G(2d, 2p) basis set, were employed to determine molecular properties such as HOMO, LUMO, energy gap, and dipole moment . These analyses are crucial for understanding the electronic structure and reactivity of the compounds, which can be extrapolated to the compound of interest.

Chemical Reactions Analysis

The compounds studied exhibit reactivity typical of their functional groups. For example, the presence of a thioxo group and a pyrimidine ring suggests potential for further chemical modifications through reactions such as alkylation, acylation, and nucleophilic substitution . The specific reactivity of this compound would need to be explored experimentally, but it is likely to follow similar reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, stability, and melting point, are not directly provided in the abstracts. However, the quantum chemical calculations provide insights into properties like ionization potential, chemical hardness, softness, and electronegativity . These properties are important for predicting the behavior of the compound in biological systems and its potential as a drug candidate.

Biological Evaluation and Case Studies

The biological evaluation of the related compounds revealed moderate to excellent antitumor activities against various cancer cell lines, with compound 11 showing promising potency . Docking studies indicated that specific structural features, such as aryl urea scaffolds, significantly impact antitumor activities . The cytotoxic activities of the pyrazolopyrimidinone derivatives were tested against human liver and breast cancer cell lines, providing a basis for the potential anticancer properties of the compound of interest .

Applications De Recherche Scientifique

Antitumor Activity and Molecular Docking

A series of morpholinylchalcones and their derivatives, including structures related to the specified compound, demonstrated significant in vitro antitumor activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Compounds showed promising activities with IC50 values indicating potential effectiveness as anticancer agents. Computational molecular docking studies supported these biological activity results, suggesting a strong interaction with cancer cell targets (Muhammad et al., 2017).

Antimicrobial Activity

In research focusing on antimicrobial properties, novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety demonstrated promising antibacterial and antifungal activities. These activities were confirmed through in vitro screening, underscoring the compound's potential in developing new antimicrobial agents (Zaki et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds revealed that derivatives related to 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can serve as important intermediates in the development of compounds with potential neurotropic and cytotoxic activities. These studies involved innovative synthetic routes to create compounds that were then tested for their pharmacological properties, demonstrating the broad utility of this chemical structure in medicinal chemistry (Lei et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of this compound are Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8) . These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns. They are of importance in generating T helper-1 biased adaptive immune responses .

Result of Action

The activation of TLR7 and TLR8 by the compound leads to a cascade of immune responses. This includes the production of various cytokines and chemokines, leading to an enhanced immune response. Dual TLR7/TLR8 agonists markedly upregulate CD80 expression in multiple dendritic cell subsets, providing insight into the immunological basis for the superior adjuvantic properties of such innate immune stimuli .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-morpholin-4-ylpropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c18-14-15-13(20)11-3-1-4-12(11)17(14)6-2-5-16-7-9-19-10-8-16/h1-10H2,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOARHCKRHOBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)NC2=S)CCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

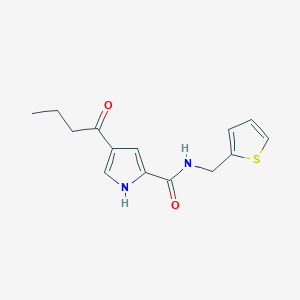

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

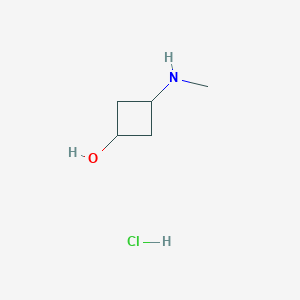

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)